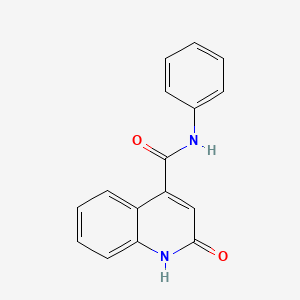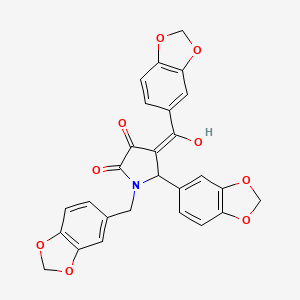![molecular formula C26H22F3N5O B11048604 (4-Phenylpiperazino)[7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazolin-10-YL]methanone](/img/structure/B11048604.png)
(4-Phenylpiperazino)[7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazolin-10-YL]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Phenylpiperazino)[7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazolin-10-YL]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a phenylpiperazine moiety with a trifluoromethyl-substituted dihydrobenzo[H]pyrazolo[5,1-B]quinazolinone core, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylpiperazino)[7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazolin-10-YL]methanone typically involves multi-step organic reactions The process begins with the preparation of the phenylpiperazine intermediate, followed by the construction of the dihydrobenzo[H]pyrazolo[5,1-B]quinazolinone core
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.
化学反应分析
Types of Reactions
(4-Phenylpiperazino)[7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazolin-10-YL]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce dihydroquinazolinone compounds.
科学研究应用
Chemistry
In chemistry, (4-Phenylpiperazino)[7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazolin-10-YL]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its interaction with biological molecules can provide insights into cellular processes and mechanisms.
Medicine
In medicine, this compound has potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials and chemical products. Its unique properties make it suitable for applications in coatings, polymers, and other materials.
作用机制
The mechanism of action of (4-Phenylpiperazino)[7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazolin-10-YL]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. Detailed studies on its binding affinity and specificity can provide insights into its biological effects.
属性
分子式 |
C26H22F3N5O |
|---|---|
分子量 |
477.5 g/mol |
IUPAC 名称 |
(4-phenylpiperazin-1-yl)-[11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,10,13,15-heptaen-14-yl]methanone |
InChI |
InChI=1S/C26H22F3N5O/c27-26(28,29)24-20-11-10-17-6-4-5-9-19(17)23(20)30-22-16-21(31-34(22)24)25(35)33-14-12-32(13-15-33)18-7-2-1-3-8-18/h1-9,16H,10-15H2 |
InChI 键 |
HHKRLXMSSDMZGK-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(N3C(=CC(=N3)C(=O)N4CCN(CC4)C5=CC=CC=C5)N=C2C6=CC=CC=C61)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B11048524.png)

![1-hydroxy-4,4,6-trimethyl-1-(4-oxotetrahydro-2H-pyran-3-yl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11048535.png)


![7-(4-chlorophenyl)-1-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11048571.png)
![7-Amino-2,5-diphenylimidazo[1,5-B]pyridazin-3-YL cyanide](/img/structure/B11048590.png)
![N-benzyl-5-methyl-7-(1-methyl-1H-pyrrol-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11048593.png)
![7-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11048597.png)

![methyl 4-{5-[(2,4-dimethylphenyl)carbamoyl]-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl}benzoate](/img/structure/B11048610.png)
![3-(2-chlorobenzyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048615.png)
![1,1'-[Oxybis(ethane-2,1-diylimino)]dianthracene-9,10-dione](/img/structure/B11048616.png)
![6-Methoxy-2-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B11048635.png)